

Application Note: Quantification of Neohesperidin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neohesperidose

Cat. No.: B13717995

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Neohesperidin is a flavanone glycoside predominantly found in citrus fruits.[1] It is a compound of significant interest in the pharmaceutical and food industries due to its various biological activities, including antioxidant and hypolipidemic effects.[2] Accurate and reliable quantification of neohesperidin in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility. This application note provides a detailed protocol for the quantification of neohesperidin using a validated HPLC-UV method.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of neohesperidin.

Materials and Reagents

- Neohesperidin reference standard (≥95% purity)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (or Acetic acid, HPLC grade)
- Water (deionized or HPLC grade)
- Dimethyl sulfoxide (DMSO, for stock solution)[3]
- Samples containing neohesperidin (e.g., citrus fruit extracts, formulations)

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or binary pump
 - Autosampler
 - Column oven
 - UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[4]
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringes and syringe filters (0.22 μ m or 0.45 μ m)[5]
- Ultrasonic bath
- Centrifuge[5]

Preparation of Standard Solutions

- **Stock Standard Solution:** Accurately weigh a known amount of neohesperidin reference standard and dissolve it in a small volume of DMSO to prepare a stock solution of 100 mg/mL.[3] This stock solution should be stored at -20°C.[3]
- **Working Standard Solutions:** Dilute the stock standard solution with methanol to prepare a series of working standard solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure for solid samples like fruit peels. The method may need to be adapted based on the specific sample matrix.

- Weigh approximately 0.2 g of the powdered sample into a conical flask.[4]
- Add 50 mL of 50% methanol to the flask.[4]
- Heat the mixture under reflux for 1.5 hours.[4]
- After cooling, add 50% methanol to compensate for any solvent loss during heating.[4]
- Shake the flask well and filter the extract through a suitable filter paper.[4]
- For liquid samples like juice, centrifugation at 12,000 g for 10 minutes followed by filtration through a 0.2 µm filter is recommended.[5]
- The filtered solution is then ready for injection into the HPLC system.

Chromatographic Conditions

- **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
- **Mobile Phase:** A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to improve peak shape.[5][6][7] For example, an isocratic mobile phase of Acetonitrile:Water (20:80) with phosphoric acid to adjust the pH to 3.0 can be effective.[4]
- **Flow Rate:** 0.9 - 1.0 mL/min[6][7][8]

- Column Temperature: 30 - 40°C[4][5][6][7]
- Detection Wavelength: 280 - 284 nm, which is the maximum absorption wavelength for neohesperidin.[1][5][9]
- Injection Volume: 10 - 20 µL[3][4][5]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters include:

- Linearity: Assessed by injecting a series of standard solutions of different concentrations and plotting the peak area against the concentration. A good correlation coefficient ($r^2 > 0.99$) indicates good linearity.[6][10]
- Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for replicate injections of the same standard. Intraday and interday precision should be evaluated. RSD values are typically expected to be less than 2-5%.[6][10]
- Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of neohesperidin is spiked into a sample matrix. Recoveries are generally expected to be within the range of 80-120%.[6][10]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

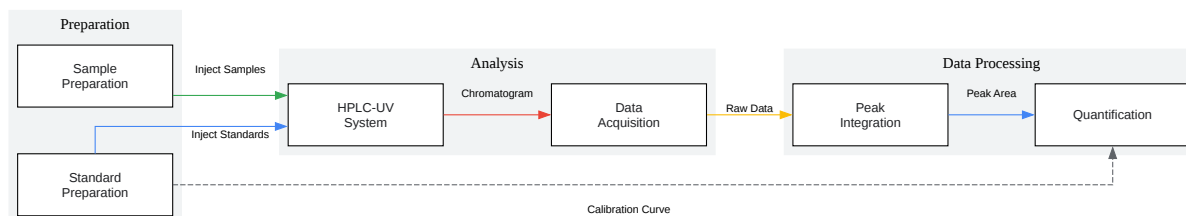
Data Presentation

The quantitative data obtained from the method validation are summarized in the table below for easy comparison.

Validation Parameter	Result
Linearity (r^2)	> 0.99[6][10]
Precision (RSD %)	1.2% to 4.6%[6]
Accuracy (Recovery %)	88% to 130%[6]
Limit of Detection (LOD)	< 0.84 $\mu\text{g/mL}$ [6][7]
Limit of Quantification (LOQ)	< 2.84 $\mu\text{g/mL}$ [6][7]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC-UV quantification of neohesperidin.



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Caption: Experimental workflow for neohesperidin quantification by HPLC-UV.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of neohesperidin. The method is sensitive, accurate, and precise, making it suitable for routine quality control and research applications in the

pharmaceutical and food industries. The provided protocol and validation data serve as a comprehensive guide for researchers and analysts working with this important flavonoid.

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- To cite this document: BenchChem. [Application Note: Quantification of Neohesperidin using a Validated HPLC-UV Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13717995#hplc-uv-method-for-quantification-of-neohesperidin]

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